molecular formula C13H16N4O2S B2974938 1-[1-(4-ethylbenzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazole CAS No. 2034523-24-3

1-[1-(4-ethylbenzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazole

Cat. No.: B2974938
CAS No.: 2034523-24-3
M. Wt: 292.36
InChI Key: NEAXLQHMAOAACM-UHFFFAOYSA-N
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Description

1-[1-(4-Ethylbenzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazole is a heterocyclic compound featuring:

  • A 1,2,3-triazole core, a five-membered aromatic ring with three nitrogen atoms.
  • An azetidine ring (a four-membered secondary amine) at the N-1 position of the triazole.
  • A 4-ethylbenzenesulfonyl group attached to the azetidine nitrogen.

This structure combines the rigidity of the azetidine ring, the π-electron-deficient nature of the triazole, and the electron-withdrawing sulfonyl group.

Properties

IUPAC Name

1-[1-(4-ethylphenyl)sulfonylazetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-2-11-3-5-13(6-4-11)20(18,19)16-9-12(10-16)17-8-7-14-15-17/h3-8,12H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAXLQHMAOAACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-ethylbenzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazole typically involves multi-step organic reactions

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(4-ethylbenzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield simpler hydrocarbons.

Scientific Research Applications

1-[1-(4-ethylbenzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

    Biology: The compound can be used in biochemical assays to study enzyme activity or protein interactions.

    Industry: It can be used in the synthesis of specialty chemicals or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[1-(4-ethylbenzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazole involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, while the azetidine and triazole rings can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Azetidinyl Triazole Derivatives

Azetidine-containing triazoles are rare but notable for their conformational constraints. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
1-{1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-4-(phenoxymethyl)-1H-1,2,3-triazole 1-Methylpyrazole sulfonyl, phenoxymethyl 374.42 Sulfonyl group enhances stability; phenoxymethyl increases hydrophobicity
1-(Azetidin-3-yl)-4-(ethoxymethyl)-1H-1,2,3-triazole Ethoxymethyl 182.22 Smaller substituents improve solubility; azetidine enables ring strain-driven reactivity
{1-[1-(Diphenylmethyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methanol Diphenylmethyl, hydroxymethyl 336.40 Bulky diphenylmethyl group reduces solubility but enhances binding to hydrophobic targets

Comparison with Target Compound :

  • The azetidine ring’s strain may enhance reactivity in click chemistry or catalytic processes, similar to other azetidinyl triazoles .

Triazoles with Aromatic and Sulfonated Substituents

Sulfonated triazoles are explored for biological and material applications:

Compound Name Substituents Key Findings Reference
4-(1-(4-Chloronaphthalen-1-yloxy)ethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole Chloronaphthalenyl, chlorophenyl Exhibited high binding energy (-12.19 kcal/mol) to IMPDH, a therapeutic target
[1-(4-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methylthio}-1H-benzimidazole Fluorobenzyl, benzimidazole Demonstrated 89.3% corrosion inhibition in acidic media due to sulfur and triazole synergy
1-(3-Trifluoromethylbenzyl)-4-(3-fluorophenyl)-1H-1,2,3-triazole Trifluoromethyl, fluorophenyl Achieved 96% yield via CuAAC; fluorinated groups enhance bioavailability

Comparison with Target Compound :

  • The 4-ethylbenzenesulfonyl group may offer superior corrosion inhibition or enzyme-binding capabilities compared to fluorinated or chlorinated analogs, as sulfonyl groups strongly interact with metal surfaces or protein active sites .
  • Unlike benzimidazole hybrids, the target compound’s azetidine-sulfonyl motif may reduce steric hindrance, improving target accessibility.

Physical Properties

  • Molecular Weight : Calculated as 322.35 g/mol (C₁₃H₁₆N₄O₂S).
  • Solubility : Sulfonyl groups typically enhance water solubility, but the ethylbenzene moiety may counteract this, rendering the compound moderately soluble in polar organic solvents (e.g., DMSO) .
  • Stability : Sulfonyl groups resist hydrolysis, suggesting greater stability than esters or ethers in physiological conditions .

Biological Activity

1-[1-(4-ethylbenzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The 1,2,3-triazole moiety is recognized for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The compound features a triazole ring linked to an azetidine structure with a sulfonyl group, which may influence its biological interactions and efficacy.

Biological Activity Overview

Research indicates that compounds containing the 1,2,3-triazole scaffold exhibit various biological activities. Notably, they have been associated with:

  • Anticancer Activity : Several studies demonstrate the ability of triazole derivatives to inhibit cancer cell proliferation.
  • Antimicrobial Activity : The compound has shown potential against various bacterial strains.
  • Anti-inflammatory Effects : Some derivatives exhibit significant anti-inflammatory properties comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs).

Anticancer Activity

A study published in PMC highlights that triazole-containing compounds have shown promising results in inhibiting cancer cell lines such as MCF-7 and HCT-116. For instance, derivatives with similar structures demonstrated IC50 values ranging from 1.1 μM to 2.6 μM against these cell lines . The mechanism of action often involves the inhibition of thymidylate synthase (TS), a key enzyme in DNA synthesis:

CompoundCell LineIC50 (μM)Reference
Compound 9MCF-71.1
Compound 10HCT-1162.6
Pemetrexed (reference drug)TS Inhibition7.26

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been extensively studied. Compounds similar to this compound exhibited significant inhibition against E. coli and S. aureus, indicating potential applications in treating bacterial infections .

Anti-inflammatory Effects

Research has also indicated that certain triazole derivatives possess anti-inflammatory activity comparable to conventional NSAIDs. This activity is crucial for developing new therapeutic agents for inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activity of triazole derivatives:

  • Synthesis and Evaluation : A study synthesized various triazole derivatives and assessed their anticancer and antimicrobial properties. Compounds were evaluated for their ability to inhibit TS and showed promising results compared to standard drugs .
  • Toxicity Assessments : Toxicity evaluations are critical for determining the safety profile of these compounds. Some studies reported acceptable toxicity levels for certain triazole derivatives, making them viable candidates for further development .

Q & A

Q. What are the recommended synthetic routes for preparing 1-[1-(4-ethylbenzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazole?

The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a robust method for regioselective triazole formation. Key steps include:

  • Azide precursor preparation : React 1-(4-ethylbenzenesulfonyl)azetidin-3-yl derivatives with sodium azide under controlled conditions.
  • Alkyne coupling : Use terminal alkynes (e.g., propargyl derivatives) in the presence of CuSO₄·5H₂O and sodium ascorbate in a THF/water mixture (1:1) at 50°C for 16 hours .
  • Purification : Employ gradient elution (e.g., CH₂Cl₂ to CH₂Cl₂-MeOH 5:1) via flash chromatography, followed by HPLC for >95% purity .

Q. How can the purity and structural integrity of this compound be validated?

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm regioselectivity (1,4-substitution) and azetidine/sulfonyl group integration. For example, the sulfonyl group’s electron-withdrawing effect shifts adjacent protons downfield (δ 7.5–8.0 ppm) .
  • HRMS : Validate molecular weight with <5 ppm error.
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to confirm purity >95% .

Q. What are the key physicochemical properties to prioritize during experimental design?

  • Solubility : Test in DMSO (common solvent for biological assays) and aqueous buffers (pH 7.4). Polar sulfonyl groups enhance water solubility but may require co-solvents .
  • Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation under storage conditions.

Advanced Research Questions

Q. How can regioselectivity challenges in triazole formation be addressed?

The CuAAC reaction ensures 1,4-regioselectivity, but competing side reactions (e.g., dimerization) may occur. Mitigation strategies include:

  • Catalyst optimization : Use Cu(I)Br with tris(benzyltriazolylmethyl)amine (TBTA) to enhance reaction efficiency .
  • Reaction monitoring : Track progress via TLC or in situ IR to halt the reaction at >90% conversion .

Q. What computational methods are suitable for predicting binding modes of this compound with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., kinases). The sulfonyl group may form hydrogen bonds with active-site residues .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Focus on interactions between the azetidine ring’s strain and hydrophobic pockets .

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?

  • X-ray crystallography : Grow single crystals via vapor diffusion (e.g., ethyl acetate/hexane). Solve structures using SHELXL for refinement. The azetidine’s puckering and sulfonyl group orientation can be confirmed with <0.01 Å bond-length precision .
  • Twinned data handling : Use SHELXPRO to deconvolute overlapping reflections in cases of crystal twinning .

Q. How should contradictory biological activity data be analyzed?

If IC₅₀ values vary across assays (e.g., enzymatic vs. cellular):

  • Dose-response validation : Repeat assays with standardized protocols (e.g., ATP levels for cytotoxicity in MCF-7 cells ).
  • Off-target profiling : Screen against a kinase panel to identify non-specific interactions.

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